molecular formula C26H20F3NO4 B4622106 2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide

2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B4622106
M. Wt: 467.4 g/mol
InChI Key: OEISGXQPCKKUGT-UHFFFAOYSA-N
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Description

2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H20F3NO4 and its molecular weight is 467.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.13444261 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A significant body of work has been devoted to the synthesis and structural characterization of related compounds, which are often investigated for their potential applications in medicinal chemistry and materials science. For instance, Sharma et al. (2018) discussed the synthesis, structure, and molecular docking analysis of an anticancer drug, illustrating a comprehensive approach to designing compounds with specific biological targets (G. Sharma et al., 2018). Similarly, the work by Batibay et al. (2020) on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators showcases the development of novel materials for applications in photopolymerization, indicating the broad applicability of these compounds in creating advanced materials (Gonul S. Batibay et al., 2020).

Anticancer Activity

Several studies have evaluated the anticancer activity of compounds with structures similar to the specified acetamide derivative. Shi et al. (2020) reported on novel coumarin derivatives, including their synthesis and evaluation against human cancer cell lines, highlighting the potential for these compounds to be developed into effective anticancer agents (Lei Shi et al., 2020).

Antioxidant Activity

The antioxidant properties of new coumarin derivatives have also been a subject of research, as demonstrated by Kadhum et al. (2011), who studied the antioxidant activity of synthesized coumarins using various radical methods, suggesting their potential use as antioxidants in pharmaceutical formulations or as protective agents in biological systems (A. Kadhum et al., 2011).

Cardioprotective Effects

Research by Emna et al. (2020) focused on the cardioprotective effects of a benzo[f]chromen derivative against myocardial infarction induced by isoproterenol in rats, providing insights into potential therapeutic applications of these compounds in treating heart diseases (Khdhiri Emna et al., 2020).

Properties

IUPAC Name

2-[4-oxo-3-(4-propan-2-ylphenyl)chromen-7-yl]oxy-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3NO4/c1-14(2)15-3-5-16(6-4-15)19-12-34-22-11-17(7-8-18(22)26(19)32)33-13-23(31)30-21-10-9-20(27)24(28)25(21)29/h3-12,14H,13H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEISGXQPCKKUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=C(C(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide
Reactant of Route 6
2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide

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